molecular formula C15H11N3O3S B2778909 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide CAS No. 851988-52-8

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide

Cat. No. B2778909
CAS RN: 851988-52-8
M. Wt: 313.33
InChI Key: JQDIAYXLYNORGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide” is a chemical compound. It is related to the [1,3]-dioxolo[4,5-f][1,3]benzothiazol-6-amine family . The compound is associated with fluorescence properties .


Synthesis Analysis

The synthesis of related compounds often starts with commercially available reactants . The core unit can be prepared in a simple manner. Then, the phenyl ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed .

Scientific Research Applications

Antioxidant and Anticonvulsant Activities

Research has shown that benzothiazole and benzoxazole derivatives possess significant antioxidant and anticonvulsant activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for their antioxidant properties. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing new biologically active compounds (Ahmad et al., 2012). Furthermore, Liu et al. (2014) synthesized a series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and found that some derivatives showed high anticonvulsant activity with low neurotoxicity, indicating the importance of the benzothiazole scaffold in the design of new anticonvulsant agents (Liu et al., 2014).

Anti-inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been utilized as templates to develop anti-inflammatory and analgesic agents. Abdelazeem et al. (2015) designed bivalent ligands based on these heterocycles and found that several compounds exhibited significant in vitro anti-inflammatory activity and in vivo anti-inflammatory and antinociceptive effects, comparable to those of indomethacin and ketorolac. These findings underscore the therapeutic potential of benzoxazolone and benzothiazolone scaffolds in the development of new anti-inflammatory and analgesic drugs (Abdelazeem et al., 2015).

Anticancer and Antimicrobial Activities

Compounds based on benzothiazole, benzoxazole, and related heterocycles have been explored for their anticancer and antimicrobial properties. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating moderate anti-proliferation potential and high antioxidant activity, suggesting their use as anticancer and antioxidant agents (Bekircan et al., 2005). Additionally, Yalcin et al. (1992) synthesized a series of substituted benzoxazoles, oxazolo(4,5-b)pyridines, benzothiazoles, and benzimidazoles, which exhibited significant antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (Yalcin et al., 1992).

Anti-arthritic Activity

The anti-arthritic potential of benzothiazine and pyrazole derivatives has also been investigated. Shabbir et al. (2014) studied the anti-arthritic effect of a 2,4-dihydroxyphenyl derivative in a rat model and found significant immunomodulatory and anti-inflammatory effects, suggesting the compound's efficacy in treating arthritis (Shabbir et al., 2014).

properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(9-4-2-1-3-5-9)17-18-15-16-10-6-11-12(21-8-20-11)7-13(10)22-15/h1-7H,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDIAYXLYNORGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.